molecular formula C20H12O B13445091 9-Hydroxy Benzopyrene-d11

9-Hydroxy Benzopyrene-d11

Cat. No.: B13445091
M. Wt: 279.4 g/mol
InChI Key: OBBBXCAFTKLFGZ-LFFOKYCESA-N
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Description

9-Hydroxy Benzopyrene-d11 is a deuterated analogue of 9-Hydroxy Benzopyrene, a metabolite of Benzopyrene. Benzopyrene is a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The deuterated form, this compound, is used in scientific research to study the metabolic pathways and toxicological effects of Benzopyrene due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy Benzopyrene-d11 involves the deuteration of 9-Hydroxy Benzopyrene. This process typically includes the introduction of deuterium atoms into the molecular structure of 9-Hydroxy Benzopyrene. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for scientific research applications.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy Benzopyrene-d11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and the formation of different metabolites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.

    Substitution: Nucleophilic substitution reactions involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Major Products

The major products formed from these reactions include various hydroxylated and epoxidized derivatives of Benzopyrene, which are crucial for understanding the compound’s metabolic and toxicological effects.

Scientific Research Applications

9-Hydroxy Benzopyrene-d11 is extensively used in scientific research due to its stable isotope labeling. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Benzopyrene metabolites.

    Biology: Employed in studies to understand the metabolic pathways and the biological effects of Benzopyrene in living organisms.

    Medicine: Utilized in toxicological studies to investigate the carcinogenic properties of Benzopyrene and its metabolites.

    Industry: Applied in environmental monitoring to detect and quantify PAHs in various samples, including air, water, and soil.

Mechanism of Action

The mechanism of action of 9-Hydroxy Benzopyrene-d11 involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of genes involved in xenobiotic metabolism. This activation results in the production of enzymes such as cytochrome P450, which metabolize Benzopyrene into reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy Benzopyrene-d11
  • Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)
  • Benzo[e]pyrene

Uniqueness

9-Hydroxy Benzopyrene-d11 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. Its deuterated form provides a distinct advantage in mass spectrometry, enabling researchers to differentiate it from non-deuterated compounds and study its metabolic fate accurately.

Properties

Molecular Formula

C20H12O

Molecular Weight

279.4 g/mol

IUPAC Name

1,2,3,4,5,6,7,8,10,11,12-undecadeuteriobenzo[a]pyren-9-ol

InChI

InChI=1S/C20H12O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-11,21H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D

InChI Key

OBBBXCAFTKLFGZ-LFFOKYCESA-N

Isomeric SMILES

[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C5C(=C(C(=C(C5=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])[2H])O)[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C5C=C(C=CC5=CC(=C43)C=C2)O

Origin of Product

United States

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